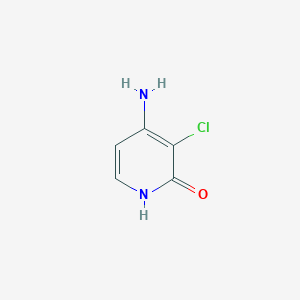

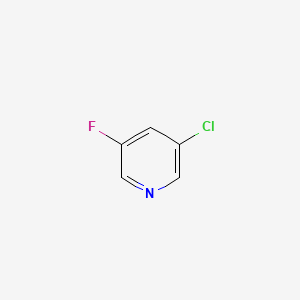

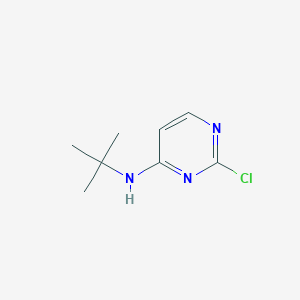

![molecular formula C15H13F5N2O2 B1590731 Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate CAS No. 926927-42-6](/img/structure/B1590731.png)

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

Overview

Description

Toll-like receptor modulators are compounds that interact with toll-like receptors, which are a class of proteins playing a crucial role in the innate immune system. These receptors recognize pathogen-associated molecular patterns and initiate immune responses. Toll-like receptor modulators can either enhance or inhibit the activity of these receptors, making them valuable in therapeutic applications for various diseases, including infections, autoimmune disorders, and cancers .

Mechanism of Action

Target of Action

The primary target of the compound ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, a Toll-like receptor modulator, is the Toll-like receptors (TLRs) . TLRs are a class of pattern recognition receptors that play a critical role in innate and adaptive immunity . They recognize pathogen-associated molecular patterns (PAMPs), thus activating inflammation and innate immunity response .

Mode of Action

This compound interacts with its targets, the Toll-like receptors, and triggers specific intracellular downstream signaling cascades that initiate host defense reactions . The binding of ligands to TLR stimulates these signaling cascades .

Biochemical Pathways

The activation of Toll-like receptors by this compound affects various biochemical pathways. These pathways lead to the induction of the innate immune system In several diseases with microbial (Gram-negative infections) or nonmicrobial etiology (ischemia/reperfusion injury, sterile and chronic inflammations, autoimmune diseases and neuroinflammation), TLR4 activation and signaling contribute to disease progression .

Result of Action

The molecular and cellular effects of the action of this compound involve the modulation of immune responses. By interacting with Toll-like receptors, this compound can influence the proliferation and migration of cells . It can also affect the expression of certain genes related to cell adhesion molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate are largely attributed to its role as a modulator of Toll-like receptors (TLRs). TLRs are a family of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes. Once these microbes activate TLRs, they recruit adaptor proteins within the cell to propagate the signal, leading to the production of cytokines, which promote the development of an effective immune response .

Cellular Effects

In the cellular context, Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate can influence various cellular processes. By modulating TLR activity, it can impact cell signaling pathways, gene expression, and cellular metabolism . The modulation of TLRs can lead to the activation of several downstream signaling pathways, including the NF-κB pathway, which plays a critical role in regulating the immune response to infection .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate involves its interaction with TLRs. It can bind to these receptors, leading to their activation or inhibition . This binding can trigger a cascade of events, including the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound exhibits stability under physiological conditions, with no significant degradation observed over time .

Transport and Distribution

The transport and distribution of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate within cells and tissues are areas of active research. Current knowledge suggests that this compound can freely diffuse across cell membranes due to its lipophilic nature .

Subcellular Localization

Given its role as a TLR modulator, it is likely that it localizes to the cell membrane where TLRs are predominantly found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of toll-like receptor modulators involves several steps:

Target Structure Preparation: The target structure of the toll-like receptor is prepared using computational methods to identify potential binding sites.

Small Molecule Libraries: Small molecules from available libraries are prepared for screening.

Virtual Screening and Molecular Docking: Structure-based, ligand-based, and pharmacophore-based virtual screening combined with molecular docking are used to select the best candidates.

Experimental Testing: The selected candidates undergo experimental testing to identify potential drug candidates.

Industrial Production Methods: Industrial production of toll-like receptor modulators involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Purification: The synthesized compounds are purified using techniques like chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Toll-like receptor modulators undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific modulator and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Toll-like receptor modulators have a wide range of scientific research applications:

Comparison with Similar Compounds

Toll-like receptor modulators can be compared with other similar compounds based on their mechanism of action and therapeutic applications:

Monophosphoryl Lipid A: A non-toxic toll-like receptor 4 agonist used as a vaccine adjuvant.

Eritoran: A toll-like receptor 4 antagonist used in the treatment of sepsis.

PamCysPamSK4: A diacylated peptide recognized by toll-like receptor 10.

Uniqueness: Toll-like receptor modulators are unique in their ability to specifically target toll-like receptors and modulate their activity, making them valuable in the development of targeted therapies for various diseases .

Properties

IUPAC Name |

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

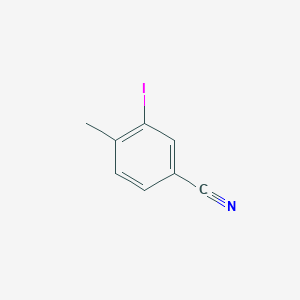

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)